molecular formula C11H24N2O3 B14361311 N-tert-Butyl-N'-(1,2-dimethoxy-2-methylpropyl)urea CAS No. 92075-26-8

N-tert-Butyl-N'-(1,2-dimethoxy-2-methylpropyl)urea

Cat. No.: B14361311
CAS No.: 92075-26-8
M. Wt: 232.32 g/mol
InChI Key: YREQWXDMDSAYDK-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a dimethoxy-methylpropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea typically involves the reaction of tert-butyl isocyanate with 1,2-dimethoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N’-(1-diethylphosphono-2,2-dimethylpropyl)urea: Similar in structure but contains a diethylphosphono group.

    N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)amine: Similar but lacks the urea moiety.

Uniqueness

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

92075-26-8

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

1-tert-butyl-3-(1,2-dimethoxy-2-methylpropyl)urea

InChI

InChI=1S/C11H24N2O3/c1-10(2,3)13-9(14)12-8(15-6)11(4,5)16-7/h8H,1-7H3,(H2,12,13,14)

InChI Key

YREQWXDMDSAYDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC(C(C)(C)OC)OC

Origin of Product

United States

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